molecular formula C24H22N4 B608567 Liafensine CAS No. 1198790-53-2

Liafensine

货号 B608567
CAS 编号: 1198790-53-2
分子量: 366.468
InChI 键: VCIBGDSRPUOBOG-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Liafensine, also known as BMS-820836, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) which was under development by Bristol-Myers Squibb for the treatment of major depressive disorder. Though it demonstrated comparable effectiveness to escitalopram and duloxetine in phase II clinical trials, development was terminated in 2013 because liafensine failed to show superior effectiveness relative to these drugs, a decision that was made likely based on its increased capacity for side effects as well as potential for abuse.

科学研究应用

1. 神经递质再摄取抑制中的作用

Liafensine被确认为一种单胺再摄取抑制剂,已被广泛研究其对神经递质再摄取的影响。类似化合物Nomifensine显著抑制去甲肾上腺素(NA)和多巴胺(DA)的再摄取,但对5-羟色胺(5-HT)的再摄取抑制较弱。这表明liafensine可能具有类似的特性,可能通过对这些神经递质的作用影响情绪和行为(Tuomisto, 1977)

2. 对体重管理的影响

对与liafensine密切相关的药物Tesofensine的研究表明其强效的抑制食欲作用,主要通过抑制单胺再摄取实现。这种机制暗示了liafensine在肥胖管理中的潜在应用。研究表明,Tesofensine诱导的食欲减退是通过刺激α1肾上腺素受体和多巴胺D1受体途径介导的,这可能是liafensine所共有的效应(Axel et al., 2010)

3. 在帕金森病管理中的应用

Nomifensine已被研究用于治疗帕金森病。它促进多巴胺和去甲肾上腺素的传递,在帕金森病患者中显示出中等的治疗效果。这为liafensine在管理类似疾病方面的潜力提供了见解,考虑到其相关的药理特性(Teychenné等,1977)

4. 对多巴胺转运体占据的影响

像liafensine一样是一种单胺再摄取抑制剂的Tesofensine已显示出对多巴胺转运体(DAT)占据的影响。这种占据是剂量依赖的,这表明liafensine也可能影响大脑中的多巴胺水平,这可能对治疗与多巴胺失调相关的疾病有影响(Appel et al., 2014)

5. 脑源性神经营养因子(BDNF)的调节

Liafensine,像Tesofensine一样,可能对神经营养因子产生影响。研究表明,长期使用Tesofensine会增加某些脑区域的BDNF mRNA。这表明liafensine可能在调节神经营养因子方面发挥作用,可能有助于其抗抑郁效果(Larsen et al., 2007)

6. 与胺摄取机制的相互作用

Nomifensine的结构和功能为liafensine的潜在机制提供了见解。其抑制胺摄取机制的能力,特别是与多巴胺和去甲肾上腺素相关的机制,突显了它在神经科学研究和潜在治疗应用中的相关性(Schacht & Heptner, 1974)

属性

CAS 编号

1198790-53-2

产品名称

Liafensine

分子式

C24H22N4

分子量

366.468

IUPAC 名称

(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine

InChI

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1

InChI 键

VCIBGDSRPUOBOG-QFIPXVFZSA-N

SMILES

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS-820836;  BMS 820836;  BMS820836;  Liafensine

产品来源

United States

Synthesis routes and methods I

Procedure details

A solution of Compound 13 (30.0 g, 0.68 mmol,) in 1:1 (v/v) MeOH/H2O (900 mL) was filtered through a glass-sintered funnel. The filtrate was then stirred at room temperature as a saturated solution of aqueous NaHCO3 (45 mL) was slowly added over 30 minutes, causing the solution to turn cloudy. Previously prepared seed crystals (0.10 g,) were then added to the batch in one portion. Additional saturated aqueous NaHCO3 (555 mL) was added to the reaction mixture over 1.5 h. The slurry was filtered to afford a wet cake. The wet filter cake was then suspended in 8:2 (v/v) H2O/MeOH (250 mL) and the resulting slurry was stirred for 3 hours and then filtered. The filter cake was washed with 8:2 (v/v) H2O/MeOH (100 mL) and the obtained white solid was dried in vacuo at 50° C. for 30 h to give Compound 2 (23.2 g, 93% yield): 1H NMR (d6-DMSO, 300 MHz) δ 7.80-7.90 (m, 3H), 7.74-7.78 (m, 3H), 7.65 (dd, J=8.6; 2.1 Hz, 1H), 7.43-7.53 (m, 2H), 7.38 (dd, J=8.6; 2.1 Hz, 1H), 6.90 (d, J=8.0 Hz, 1H), 6.83 (d, J=9.1 Hz, 1H), 6.45 (s, 2H), 4.43 (t, J=5.9 Hz, 1H), 3.73 (s, 2H), 3.00 (dd, J=10.7, 5.4 Hz, 1H), 2.70 (dd, J=11.3; 7.5 Hz, 1H), 2.37 (s, 3H); 13C NMR (75 MHz, DMSO) ppm 159.69, 149.65, 142.55, 136.95, 135.62, 134.79, 132.93, 131.83, 129.47, 127.67, 127.46, 127.40, 127.28, 127.16, 125.98, 125.47, 125.15, 123.32, 123.06, 114.12, 60.63, 57.82, 45.55, 44.69, 40.34.
Name
Compound 13
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
555 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

Alternative procedure: To a slurry of Compound 2, free base (1.5 g, 4.1 mmol) in methanol (80 mL) was added a solution of L-tartaric acid (0.63 g, 4.2 mmol) in methanol (15 mL) and water (10 mL). The reaction slurry became a clear solution after heating under reflux. The resulting solution was then cooled to 0° C. while stirring and precipitation occurred. The precipitate obtained was collected by filtration. This solid was re-crystallized twice from methanol (150 mL) and water (20 mL). The resulting solid was dissolved in methanol (25 mL) and water (100 mL), and the solution was lyophilized to give the L-tartrate salt of Compound 2, (1.4 g, 65%, AUC HPLC>99%) as a white solid: [α]23D +79.1° (c 0.15, methanol); 1H NMR (500 MHz, CDCl3) δ 7.87-7.80 (m, 6H), 7.69 (dd, J=8.0, 1.5 Hz, 1H), 7.51-7.48 (m, 2H), 7.30 (dd, J=8.5, 1.5 Hz, 1H), 7.04-7.01 (m, 2H), 4.71 (dd, J=11.0, 5.5 Hz, 1H), 4.43 (s, 2H), 4.39 (d, J=16.0 Hz, 1H), 4.29 (d, J=15.5 Hz, 1H), 3.64(dd, J=11.5, 5.5 Hz, 1H), 3.37-3.30 (m, 1H), 2.85 (s, 3H); ESI MS m/z 367 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
base
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of Compound 13 (550 g, 1.0 equiv) in 1:1 MeOH/DI water (16.5 L) was passed through a 1.2 micron in-line filter. The solution was stirred at ambient temperature as a 10% aq. NaHCO3 solution was slowly added. The batch became cloudy after 350 mL of the NaHCO3 solution had been added. Seed crystals (10.5 g) were then added, and the mixture was stirred for an additional 1 hour. More of the NaHCO3 solution (4 L) was added over 40 minutes. After the addition was complete, the mixture was stirred for 2 hours and then filtered. After conditioning on the filter under N2 for 1 hour, the wet filter cake was re-suspended in 8:2 DI water/MeOH (5.5 L), stirred for 2 hours, and then filtered. The filter cake was conditioned under N2 for 48 hours and then dried in vacuo at 35° C. for 48 hours to give 450 g of the Compound 2 as a white solid in 96% yield and >99% purity.
Name
Compound 13
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
16.5 L
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liafensine
Reactant of Route 2
Liafensine
Reactant of Route 3
Reactant of Route 3
Liafensine
Reactant of Route 4
Reactant of Route 4
Liafensine
Reactant of Route 5
Liafensine
Reactant of Route 6
Liafensine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。